molecular formula C26H26N4O2S B2763282 8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627049-76-7

8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2763282
CAS No.: 627049-76-7
M. Wt: 458.58
InChI Key: ZEGAMHMMDRANCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-b]quinoline family, a class of fused heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure features a pyrimidine ring fused to a tetrahydropyrimidoquinoline scaffold. Key substituents include:

  • 8,8-dimethyl groups: Enhance steric bulk and influence conformational stability.
  • 5-(pyridin-3-yl): Introduces a nitrogen-rich aromatic system, improving solubility and enabling π-π stacking interactions.

The compound’s synthesis typically involves multicomponent reactions (MCRs) using dimedone, substituted aldehydes, and 6-amino-1,3-dimethyluracil derivatives under catalytic conditions .

Properties

IUPAC Name

8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-15-6-8-16(9-7-15)14-33-25-29-23-22(24(32)30-25)20(17-5-4-10-27-13-17)21-18(28-23)11-26(2,3)12-19(21)31/h4-10,13,20H,11-12,14H2,1-3H3,(H2,28,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGAMHMMDRANCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CN=CC=C5)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 627049-76-7) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure comprising multiple rings and functional groups that contribute to its biological activity. Its molecular formula is C20H24N2OS, and it exhibits significant structural diversity due to the presence of the pyridine and quinoline moieties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar compounds exhibit potent antimicrobial properties. For instance, compounds with similar heterocyclic structures have shown effectiveness against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest a promising potential in this area.

Anticancer Activity

The anticancer potential of related compounds has been extensively studied. For example, certain carbazole derivatives were found to selectively inhibit human topoisomerases I and II and disrupt actin dynamics in breast cancer cell lines . Although direct studies on the target compound are scarce, the presence of pyridine and quinoline groups often correlates with anticancer activity. The mechanism typically involves apoptosis induction through DNA damage pathways or cell cycle arrest.

Case Studies

  • In Vitro Studies : A study on similar pyrimidine derivatives indicated that they exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to their ability to induce apoptosis and inhibit cell proliferation .
  • Molecular Docking Studies : Computational analyses suggest that compounds with similar structures can effectively bind to key enzymes involved in cancer progression. Docking simulations have indicated favorable interactions with targets such as topoisomerases and kinases .

Data Tables

Activity Type Compound IC50 (µM) Target
Antimicrobial8-Methyl-2-thio-5-pyridinyl derivatives10-30Gram-positive bacteria
AnticancerPyrimidine derivatives (similar structure)6.59 - 43.45MDA-MB-231 (breast cancer)
Apoptosis InductionCarbazole derivatives< 10Human topoisomerase I

Discussion

The biological activity of This compound is likely influenced by its unique structural features. The combination of thioether and heterocyclic rings may enhance its interaction with biological targets. Future research should focus on detailed pharmacological evaluations and clinical studies to fully elucidate its therapeutic potential.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidoquinolines exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds structurally related to 8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione showed promising results in inhibiting tumor growth in vitro and in vivo models. For instance, derivatives were tested against six human tumor cell lines and showed varying degrees of antiproliferative activity with some compounds achieving over 80% inhibition at certain concentrations .

2. Antimicrobial Properties
The compound's thioether functionality may enhance its antimicrobial properties. Similar compounds have been reported to exhibit significant antifungal and antibacterial activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

3. Neuroprotective Effects
Preliminary studies suggest that certain derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Compounds with similar structures have been shown to reduce oxidative stress markers in neuronal cell models .

Synthesis and Green Chemistry

The synthesis of this compound can be achieved through microwave-assisted multicomponent reactions which are noted for their efficiency and reduced environmental impact. This method allows for shorter reaction times and higher yields compared to traditional synthetic methods .

Case Studies

Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of synthesized tetrahydropyrimidoquinoline derivatives against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain modifications to the chemical structure significantly enhanced activity levels compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that compounds with a similar thioether structure exhibited notable inhibition zones in agar diffusion tests .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrimido[4,5-b]quinoline derivatives exhibit activity profiles highly dependent on substituent positioning and electronic properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name / Substituents R5 Position R2 Position Molecular Formula Molar Mass (g/mol) Key References
Target Compound Pyridin-3-yl (4-Methylbenzyl)thio C26H26N4O2S 458.58
5-(4-((4-Chlorobenzyl)oxy)-3-methoxyphenyl) 4-Chlorobenzyloxy-methoxyphenyl Methylthio C27H25ClN4O4 541.97
8,8-Dimethyl-5-(5-methylthiophen-2-yl) 5-Methylthiophen-2-yl (3-Methylbutyl)thio C23H27N3O2S2 449.60
5-(4-(Methylthio)phenyl) 4-(Methylthio)phenyl - C20H21N3O3S 383.46
8,8-Dimethyl-5-phenyl Phenyl - C19H19N3O2 321.38

Key Observations :

  • Lipophilicity : The target compound’s (4-methylbenzyl)thio group increases lipophilicity compared to analogs with smaller alkylthio chains (e.g., methylthio in ). This may enhance membrane permeability .
  • Steric Effects: 8,8-Dimethyl groups are conserved across analogs, suggesting a critical role in stabilizing the tetrahydropyrimidoquinoline core .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of barbituric acid derivatives with aromatic aldehydes under catalytic conditions. For example, Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) under ultrasound irradiation significantly improves yield (85–92%) and reduces reaction time compared to conventional methods . Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation (e.g., δ 2.27 ppm for methyl groups, δ 6.54–7.94 ppm for aromatic protons) .
  • IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1705 cm⁻¹) .
  • LC-MS for molecular weight verification (e.g., [M+H]+ peaks) .

Q. How do structural modifications (e.g., substituents) influence its physicochemical properties?

Substituents like the 4-methylbenzylthio group enhance lipophilicity, impacting solubility and bioavailability. For example:

  • Methyl groups (e.g., 8,8-dimethyl) stabilize the tetrahydropyrimidine core via steric hindrance, reducing ring oxidation .
  • Pyridin-3-yl moieties introduce π-π stacking potential, affecting crystallinity and melting points (e.g., 156–158°C for analogous compounds) . Systematic comparisons with analogs (e.g., chloro or nitro substituents) using HPLC logP measurements are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The 2-((4-methylbenzyl)thio) group acts as a leaving site in nucleophilic substitutions. For instance:

  • Thioether oxidation with H₂O₂/Fe³⁰ generates sulfoxide derivatives, altering binding affinity to biological targets .
  • Steric effects : Bulky 8,8-dimethyl groups slow ring-opening reactions but stabilize intermediates in cyclization steps . Kinetic studies (e.g., UV-Vis monitoring of thiol displacement) and DFT calculations are advised to map transition states .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from substituent-specific interactions. For example:

  • 4-Nitrobenzylthio analogs show potent antibacterial activity (MIC: 2–4 µg/mL) due to electron-withdrawing effects enhancing target binding .
  • 4-Methylbenzylthio derivatives may prioritize anti-inflammatory activity (IC₅₀: 10–15 µM) via hydrophobic interactions with COX-2 . Conduct structure-activity relationship (SAR) studies with standardized assays (e.g., enzyme inhibition, cell viability) and control for variables like solvent purity .

Q. What strategies validate the compound’s stability under physiological or experimental conditions?

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C for similar compounds) .
  • pH-dependent degradation : Monitor hydrolysis in buffered solutions (pH 1–13) via LC-MS, noting cleavage of the thioether bond in acidic conditions .
  • Light sensitivity : UV-accelerated aging tests reveal photodegradation pathways (e.g., quinoline ring oxidation) .

Q. How can advanced spectroscopic techniques elucidate its interaction with biological targets?

  • Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., KD values for kinase inhibitors) .
  • Cryo-EM or X-ray crystallography resolves 3D binding modes, particularly for the pyridin-3-yl group’s role in hydrogen bonding .
  • Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Q. What experimental designs address challenges in multi-step synthesis scalability?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amine functionalities during cyclization .
  • Catalyst optimization : Screen ionic liquids or immobilized enzymes to improve regioselectivity in thioether formation .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor intermediate purity in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.